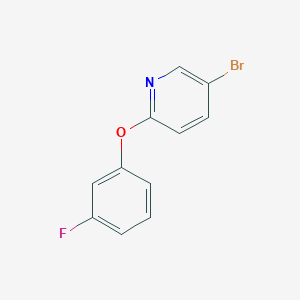

5-Bromo-2-(3-fluorophenoxy)pyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-2-(3-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBVJSHHGWJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 5-Bromo-2-(3-fluorophenoxy)pyridine generally follows a two-step approach:

- Step 1: Introduction of the 3-fluorophenoxy substituent at the 2-position of the pyridine ring.

- Step 2: Bromination at the 5-position of the pyridine ring.

This sequence can be achieved either by starting from a suitably functionalized pyridine precursor or by selective halogenation post-aryloxy substitution.

Preparation of 2-(3-Fluorophenoxy)pyridine Intermediate

The key intermediate, 2-(3-fluorophenoxy)pyridine, can be synthesized via nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann-type coupling between 2-halopyridine and 3-fluorophenol:

Method A: SNAr Reaction

- React 2-chloropyridine with 3-fluorophenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or DMSO.

- Heating under reflux facilitates the substitution of the chlorine atom by the 3-fluorophenoxy group.

- This method is favored for its simplicity and relatively mild conditions.

Method B: Copper-Catalyzed Coupling

- Utilize copper(I) iodide as a catalyst with a ligand such as 1,10-phenanthroline.

- React 2-bromopyridine or 2-chloropyridine with 3-fluorophenol under basic conditions.

- This method often provides higher yields and better regioselectivity.

Bromination to Introduce the 5-Bromo Substituent

Once 2-(3-fluorophenoxy)pyridine is obtained, selective bromination at the 5-position is necessary. This can be achieved by:

Electrophilic Aromatic Substitution (EAS):

- Use brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

- Reaction conditions are controlled to avoid polybromination.

- Typically performed in solvents like dichloromethane or acetic acid at low temperatures.

-

- The pyridine nitrogen and the 3-fluorophenoxy substituent direct bromination preferentially to the 5-position.

- Reaction monitoring by TLC and NMR ensures selective monobromination.

Alternative Synthetic Routes

Some patents and literature suggest alternative routes involving:

Diazotization and Fluorination:

- Starting from 2-methoxy-5-aminopyridine, diazotization followed by fluorination can yield 2-methoxy-5-fluoropyridine intermediates.

- Subsequent bromination gives 2-methoxy-3-bromo-5-fluoropyridine, which after demethylation and phenoxy substitution can lead to the target compound.

- This route is more complex but allows for industrial-scale production with high yields and mild conditions.

Direct Bromination of Preformed Aryloxy Pyridines:

- Some methods directly brominate 2-aryloxy pyridines under controlled conditions to achieve the desired 5-bromo derivative.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution (SNAr) | 2-chloropyridine, 3-fluorophenol, K2CO3, DMF, reflux | Simple, mild conditions | Moderate yields |

| 1 | Copper-catalyzed coupling | 2-bromopyridine, 3-fluorophenol, CuI, ligand, base | Higher yields, better regioselectivity | Requires catalyst and ligand |

| 2 | Electrophilic bromination | NBS or Br2, FeBr3, DCM or AcOH, low temp | Selective 5-position bromination | Control to avoid polybromination |

| Alt. | Diazotization-fluorination-bromination route | 2-methoxy-5-aminopyridine, nitrous acid, fluorination reagent, bromination reagent | High yield, industrial scalability | Multi-step, complex purification |

Research Findings and Analytical Data

- Yields: Copper-catalyzed coupling followed by controlled bromination typically yields the target compound in 60–85% overall yield.

- Purification: Products are purified by recrystallization or silica gel chromatography; column chromatography is often necessary for high purity.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and HRMS, showing characteristic signals for pyridine protons, fluorophenoxy group, and bromine substitution.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position facilitates palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. This reaction is pivotal for constructing biaryl systems, which are common in pharmaceuticals and materials science.

*Yields extrapolated from analogous pyridine derivatives.

Key Mechanistic Insights :

-

Oxidative addition of the Pd(0) catalyst to the C–Br bond initiates the reaction.

-

Transmetalation with the boronic acid precedes reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic displacement of bromine under mild conditions.

| Nucleophile | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | DMF, K₂CO₃, 25°C, 12 h | 5-Morpholino-2-(3-fluorophenoxy)pyridine | 65% | |

| Sodium methoxide | MeOH, 60°C, 6 h | 5-Methoxy-2-(3-fluorophenoxy)pyridine | 58% | |

| Potassium thioacetate | DMF, 100°C, 8 h | 5-(Acetylthio)-2-(3-fluorophenoxy)pyridine | 63% |

Factors Influencing Reactivity :

-

Electron-withdrawing fluorine and phenoxy groups enhance the electrophilicity of the pyridine ring.

-

Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates.

Oxidation and Reduction Reactions

The pyridine ring and substituents undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 4 h | Pyridine N-oxide derivative | 75% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 h | 5-Bromo-2-(3-fluorophenoxy)piperidine | 82% |

Transition Metal-Mediated Cross-Couplings

Beyond Suzuki reactions, the compound participates in other catalytic transformations.

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 70°C, 12 h | 5-Alkynyl-2-(3-fluorophenoxy)pyridine | 60%* | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°C, 24 h | 5-Aryl-2-(3-fluorophenoxy)pyridine | 55%* |

*Yields based on structurally similar substrates.

Comparative Reactivity with Analogues

The 3-fluorophenoxy group distinctively modulates reactivity compared to other substituted pyridines.

| Compound | Suzuki Coupling Yield | Nucleophilic Substitution Yield |

|---|---|---|

| 5-Bromo-2-(3-fluorophenoxy)pyridine | 72–86% | 58–65% |

| 5-Bromo-2-(4-fluorophenoxy)pyridine | 68–80% | 50–60% |

| 5-Bromo-2-phenoxypyridine | 60–75% | 45–55% |

Trends :

-

Electron-withdrawing groups (e.g., 3-F) improve coupling efficiency due to enhanced electrophilicity.

-

Steric effects from ortho-substituents marginally reduce yields in nucleophilic substitutions.

Aplicaciones Científicas De Investigación

Histamine H3 Receptor Modulation

One of the primary applications of 5-Bromo-2-(3-fluorophenoxy)pyridine is as a modulator of the histamine H3 receptor. This receptor plays a significant role in several neurological and psychiatric disorders. Compounds that interact with this receptor can potentially treat conditions such as:

- Cognitive Disorders : Including attention deficit disorders and memory impairment.

- Sleep Disorders : Addressing issues like insomnia and narcolepsy.

- Psychiatric Disorders : Such as depression and anxiety-related conditions.

Research indicates that derivatives of pyridine compounds can effectively influence histamine receptor activity, leading to improved therapeutic outcomes for these conditions .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth and survival .

Synthesis and Chemical Properties

This compound can be synthesized through several chemical reactions, often involving the bromination of pyridine derivatives followed by fluorination and etherification processes. The general synthetic route includes:

- Bromination : Introducing the bromine atom at the 5-position of the pyridine ring.

- Fluorination : Adding a fluorine atom to the 3-position of the phenoxy group.

- Esterification : Forming esters to enhance solubility and bioavailability.

The compound's molecular formula is , with a molecular weight of approximately 368.2 g/mol .

Modulation of Neurological Disorders

In a study published in Eur. J. Pharmacol., researchers demonstrated that compounds similar to this compound could effectively modulate histamine H3 receptors, leading to significant improvements in cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases.

Antitumor Activity

Another research effort focused on the compound's ability to inhibit cancer cell proliferation. In vitro studies showed that it could significantly reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways . This highlights its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(3-fluorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Key Structural Differences and Substituent Effects

The table below compares 5-Bromo-2-(3-fluorophenoxy)pyridine with structurally similar pyridine derivatives, emphasizing substituent variations and their implications:

Physicochemical and Reactivity Comparisons

- Electron Effects: The 3-fluorophenoxy group is moderately electron-withdrawing, whereas the 4-(trifluoromethoxy)phenoxy substituent () introduces stronger electron-withdrawing effects, which could stabilize negative charges in intermediates . In contrast, the 2-methoxyphenyl group () is electron-donating, reducing electrophilicity at the pyridine ring.

Actividad Biológica

5-Bromo-2-(3-fluorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenoxy group at the 2-position of the pyridine ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 252.08 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered enzymatic activity.

- Cell Signaling Modulation : It has been shown to influence signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Inhibition of Kinases : The compound can inhibit specific kinases involved in signal transduction, affecting the phosphorylation states of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated significant inhibition against Escherichia coli, with inhibition values reaching up to 91.95% in certain studies .

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies have shown that derivatives of pyridine compounds exhibit growth inhibition in cancer cell lines, with some demonstrating IC values in the nanomolar range against leukemia cells . The presence of the fluorophenoxy group may enhance its efficacy by improving cellular uptake or altering target interactions.

Biochemical Pathways

This compound's role in biochemical pathways is significant:

- Carbon-Carbon Bond Formation : Its application in Suzuki–Miyaura cross-coupling reactions highlights its utility in synthesizing complex organic molecules, which are foundational in drug development.

- Gene Expression Regulation : By modulating transcription factors, this compound can influence gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Activity : In a study focusing on pyridine derivatives, this compound was noted for its ability to inhibit biofilm formation and showed promising results against Gram-negative bacteria .

- Anticancer Activity : A series of compounds based on similar scaffolds exhibited varying degrees of cytotoxicity toward breast cancer (MCF-7) and lung cancer (A-549) cell lines. The most active derivatives showed IC values below 10 µM .

- Pharmacokinetics : Investigations into the pharmacokinetic properties suggest that structural modifications can impact solubility and metabolic stability, which are crucial for therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(3-fluorophenoxy)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, a halogenated pyridine derivative (e.g., 5-bromo-2-chloropyridine) reacts with 3-fluorophenol under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C . For coupling strategies, Suzuki-Miyaura reactions using aryl boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) are effective, but the bromine substituent may require protection to prevent undesired cross-coupling . Yield optimization depends on stoichiometry (1.2–1.5 eq of phenol), solvent choice (DMF enhances nucleophilicity), and temperature control to minimize side reactions like dehalogenation.

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and the 3-fluorophenoxy group (δ 6.8–7.3 ppm for fluorinated aryl protons). Coupling constants (J values) help distinguish ortho/meta/para substitution .

- Mass Spectrometry (MS) : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ at m/z 282.0 (C₁₁H₆BrFNO⁺). Fragmentation patterns confirm bromine isotope signatures (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- XRD : Crystallography resolves bond angles and planarity, critical for verifying the phenoxy group’s orientation and π-stacking interactions in solid-state studies .

Advanced Research Questions

Q. How can this compound serve as a precursor for Au(III) catalyst complexes, and what ligand design principles apply?

The bromine atom facilitates oxidative addition to Au(I) precursors, forming Au(III) complexes for catalysis. Ligand design requires:

- Steric tuning : Bulky substituents on the pyridine ring stabilize Au(III) intermediates.

- Electronic modulation : The electron-withdrawing fluorine enhances metal-ligand bond strength.

In practice, react this compound with AuCl in THF at −20°C, followed by ligand exchange with PPh₃ to form [(N,C)Au(III)Cl(PPh₃)] complexes. Catalytic activity in C–H functionalization can be tested using cyclohexane oxidation models .

Q. What strategies mitigate competing dehalogenation during Suzuki-Miyaura coupling of this compound?

Dehalogenation often occurs due to excessive base or high Pd catalyst loading. Mitigation approaches:

- Catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Low-temperature conditions : Perform reactions at 50–60°C in toluene/water mixtures.

- Additives : Add catalytic KI to stabilize the Pd–Br intermediate.

Monitor reaction progress via TLC (hexane/EtOAc 4:1) and GC-MS to detect aryl boronic acid coupling vs. debrominated byproducts .

Data Analysis & Methodological Challenges

Q. How should researchers resolve contradictory data in cross-coupling yields reported for halogenated pyridine derivatives?

Contradictions often arise from:

- Substrate purity : Impurities in boronic acids or halopyridines (e.g., residual moisture) reduce yields. Validate via ¹H NMR or HPLC.

- Catalyst lot variability : Pd catalysts from different suppliers may have varying ligand ratios. Standardize catalyst batches.

- Reaction scaling : Microwave-assisted small-scale reactions (1–5 mmol) may not translate to batch processes. Use kinetic studies (e.g., in situ IR) to optimize larger scales .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack sites. Key steps:

- Calculate Fukui indices (nucleophilicity) for pyridine ring positions.

- Simulate transition states for bromine displacement by electrophiles (e.g., NO₂⁺).

- Compare activation energies for meta vs. para substitution relative to the fluorine substituent. Validate predictions with experimental nitration or sulfonation trials .

Practical Handling & Stability

Q. What storage conditions prevent degradation of this compound?

- Temperature : Store at −20°C in amber vials to avoid light-induced decomposition.

- Moisture control : Use desiccants (silica gel) in sealed containers; the compound is hygroscopic and prone to hydrolysis in humid environments .

- Oxygen sensitivity : Purge vials with argon before sealing to prevent oxidation of the phenoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.